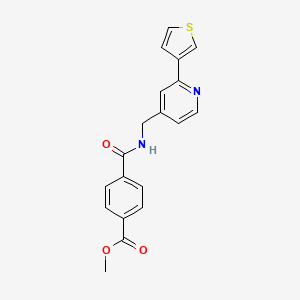

Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate

Description

Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a carbamoyl group and a substituted pyridine-thiophene moiety. While direct biological data for this compound is unavailable in the provided evidence, its structural analogs (e.g., quinoline derivatives and thiophene-containing compounds) highlight its relevance in drug discovery, particularly for kinase or enzyme inhibition .

Properties

IUPAC Name |

methyl 4-[(2-thiophen-3-ylpyridin-4-yl)methylcarbamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-11-13-6-8-20-17(10-13)16-7-9-25-12-16/h2-10,12H,11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDKTDZFWKTKAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Heterocyclization: Thiophene derivatives can be synthesized through heterocyclization reactions involving various substrates.

Substitution Reactions: Subsequent substitution reactions introduce the pyridine and carbamoyl groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can reduce the pyridine ring to form pyridine derivatives.

Substitution: Substitution reactions can introduce different functional groups at various positions on the thiophene and pyridine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution pattern.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Pyridine Derivatives: Resulting from reduction reactions.

Functionalized Thiophene and Pyridine Derivatives: Resulting from substitution reactions.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.

Medicine: The compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties contribute to the development of advanced materials.

Mechanism of Action

The mechanism by which Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Physicochemical and Electronic Properties

- However, the tert-butyldimethylsilyl group in Compound 8 () introduces steric bulk, reducing solubility compared to the carbamoyl group in the target compound .

- Electronic Effects : Thiophene’s electron-donating properties may modulate the pyridine ring’s electronic environment, altering binding affinity in enzyme targets compared to electron-withdrawing substituents (e.g., -Br, -CF₃) in C2, C3, and C7 .

Functional Group Stability

- Ester Stability: The methyl ester in the target compound and C1–C7 may undergo hydrolysis under basic conditions, similar to the deprotection steps described in for benzyl esters .

- Carbamoyl Group : The carbamoyl linkage offers stability against enzymatic degradation compared to ester or amide bonds in analogs like Compound 25 () .

Recommendations :

- Conduct ¹H NMR and HRMS to confirm purity and structure.

- Evaluate biological activity against targets of quinoline (C1–C7) and thiophene (Compound 8) analogs.

Biological Activity

Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate, a compound characterized by its unique structural features, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 352.41 g/mol. It features a benzoate group linked to a thiophene-pyridine moiety, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H16N2O3S |

| Molecular Weight | 352.41 g/mol |

| CAS Number | 56421-82-0 |

| Melting Point | Not specified |

Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets. The thiophene and pyridine components may facilitate interactions with enzymes and receptors involved in metabolic processes.

- Enzyme Inhibition : Compounds containing thiophene rings have been shown to inhibit various enzymes, including those involved in cancer cell proliferation.

- Receptor Modulation : The pyridine moiety may enhance binding affinity to nuclear receptors such as the constitutive androstane receptor (CAR), which is crucial in drug metabolism and detoxification pathways .

Biological Activity

The biological activities associated with this compound can be classified into several categories:

Anticancer Activity

Several studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, research has demonstrated that thiophene derivatives can induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways .

Antimicrobial Properties

The presence of the thiophene ring is often linked to antimicrobial activity. Compounds derived from thiophene have shown effectiveness against a range of bacterial strains, indicating potential for development as antimicrobial agents .

Case Studies

- Study on Anticancer Effects : A recent study evaluated the effects of a related compound on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

- Antimicrobial Evaluation : Another study tested a series of thiophene-pyridine derivatives against Gram-positive and Gram-negative bacteria, revealing that certain modifications led to enhanced antimicrobial activity compared to standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.